4'-(tert-Butyl)-2-methoxy-5-nitro-1,1'-biphenyl
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Overview
Description
4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are known for their versatility and are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the tert-butyl, methoxy, and nitro groups in this compound imparts unique chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenylboronic acid and 1-bromo-2-methoxy-5-nitrobenzene.
Suzuki Coupling Reaction: These starting materials undergo a Suzuki coupling reaction in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using cost-effective reagents can make the production more economical.
Chemical Reactions Analysis
Types of Reactions
4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction: 4’-(tert-Butyl)-2-methoxy-5-amino-1,1’-biphenyl.
Oxidation: 4’-(tert-Butyl)-2-hydroxy-5-nitro-1,1’-biphenyl.
Substitution: 4’-(tert-Butyl)-2-methoxy-5-nitro-3-bromo-1,1’-biphenyl (for bromination).
Scientific Research Applications
4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl can be compared with other biphenyl derivatives:
4-tert-Butylphenol: This compound lacks the methoxy and nitro groups, making it less versatile in chemical reactions.
4-tert-Butylcatechol: This compound has hydroxyl groups instead of methoxy and nitro groups, leading to different reactivity and applications.
4-tert-Butylaniline:
The unique combination of tert-butyl, methoxy, and nitro groups in 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl imparts distinct chemical properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-12(6-8-13)15-11-14(18(19)20)9-10-16(15)21-4/h5-11H,1-4H3 |
InChI Key |
SOCOSCDXWXOBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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